molecular formula C23H24ClN3O3 B2586572 3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021101-07-4

3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No. B2586572
CAS RN: 1021101-07-4
M. Wt: 425.91
InChI Key: DFPJITZAZDPMIB-UHFFFAOYSA-N
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Description

The compound is a derivative of 1,3-Diazaspiro[4.5]decane-2,4-dione . Spiro compounds are a class of organic compounds that have two or more rings that share one atom, the ‘spiropivot’. In this case, the spiropivot is a quaternary carbon atom .


Synthesis Analysis

While the exact synthesis process for this compound isn’t available, a similar compound, diazaspiro[4.5]decane, can be synthesized in a one-step process. Unactivated yne-en-ynes react with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 to afford diazaspiro[4.5]decane with exocyclic double bonds .

Scientific Research Applications

Green Chemistry Synthesis

The compound can be used in green chemistry applications, particularly in the synthesis of carboxylic acids from primary alcohols using hypochlorite as an oxidant . This method offers an environmentally friendly alternative to traditional oxidation processes that use carcinogenic chromium (VI) salts.

Photophysical Property Analysis

It has potential applications in the study of photophysical properties, such as the investigation of protonation/deprotonation equilibrium in N-p-chlorobenzyl-substituted compounds . This can lead to applications in developing new acid-base indicators based on quaternary stilbazolium salts.

Domino Reaction in Organic Synthesis

The structure of the compound suggests its utility in domino reactions within organic synthesis . It can react with unactivated yne-en-ynes in the presence of palladium catalysts to form diazaspiro[4.5]decane scaffolds with exocyclic double bonds, which is a key step in synthesizing complex organic molecules.

Environmental Fate and Ecotoxicity

This compound or its derivatives could be analyzed for their environmental fate and ecotoxicity . Understanding its behavior in the environment and its potential effects on organisms is crucial for assessing the safety of its applications.

Pesticide Metabolite Research

The compound may serve as a metabolite in pesticide degradation, which is important for understanding the lifecycle and impact of pesticides on ecosystems .

Radical Addition and Cyclization in Medicinal Chemistry

The compound’s framework is suitable for radical addition and cyclization reactions, which are valuable in medicinal chemistry for the synthesis of difluoroalkylated azaspiro[4.5]decanes . These reactions are important for creating new pharmaceuticals with potential therapeutic applications.

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O3/c1-2-16-3-7-18(8-4-16)20(28)26-13-11-23(12-14-26)21(29)27(22(30)25-23)15-17-5-9-19(24)10-6-17/h3-10H,2,11-15H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFPJITZAZDPMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)N2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorobenzyl)-8-(4-ethylbenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

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